molecular formula C13H15ClN2O3S2 B2648852 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286705-51-8

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2648852
CAS No.: 1286705-51-8
M. Wt: 346.84
InChI Key: RYWUDPGOVHWOSW-UHFFFAOYSA-N
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Description

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a synthetic organic compound that belongs to the class of benzo[d]thiazoles. This compound is characterized by the presence of a chloro group, a methylsulfonyl group, and a piperidin-4-yloxy group attached to the benzo[d]thiazole core. Benzo[d]thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the chloro group: Chlorination of the benzo[d]thiazole core using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidin-4-yloxy group: This step involves the nucleophilic substitution of the chloro group with 1-(methylsulfonyl)piperidine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

    Agrochemicals: It is used in the development of new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzo[d]thiazole derivatives.

    4-Chlorobenzothiazole: A compound with similar structural features but lacking the piperidin-4-yloxy group.

    Methylsulfonylbenzothiazole: A compound with a similar sulfonyl group but different substitution pattern.

Uniqueness

4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidin-4-yloxy group and the methylsulfonyl group distinguishes it from other benzo[d]thiazole derivatives and contributes to its unique properties and applications.

Properties

IUPAC Name

4-chloro-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S2/c1-21(17,18)16-7-5-9(6-8-16)19-13-15-12-10(14)3-2-4-11(12)20-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWUDPGOVHWOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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